3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H14N2OS/c15-12(5-6-13-8-12)7-11-14-9-3-1-2-4-10(9)16-11/h1-4,13,15H,5-8H2 |
InChI Key |
GJNZBVZGIBYMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with a suitable aldehyde or ketone, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Functionalization of the Piperazine Moiety
The piperazine ring undergoes characteristic reactions due to its secondary amine groups (Figure 1):
Key Findings :
-
Alkylation typically occurs at one nitrogen first due to steric hindrance after mono-substitution .
-
Acylation reactions with aromatic carboxylic acids under polyphosphoric acid yield stable amides (e.g., oxadiazole derivatives) .
Electrophilic Aromatic Substitution on the Indazole Core
The indazole ring’s reactivity at positions 4, 5, 6, and 7 is guided by the electron-donating methyl (N1) and piperazinylmethyl (C3) groups (Table 2):
Mechanistic Notes :
-
The methyl group at N1 directs electrophiles to the para (C5) and ortho (C7) positions, while the piperazinylmethyl group at C3 imposes steric hindrance, favoring meta (C6) substitution .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at halogenated positions (Table
Scientific Research Applications
3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol is a chemical compound belonging to the pyrrolidine derivatives class, known for their diverse biological activities. It features a pyrrolidine ring substituted with a benzo[d]thiazole moiety, contributing to its potential pharmacological properties. The compound's structure suggests it has applications in medicinal chemistry, particularly in developing new therapeutic agents.
Medicinal Chemistry
- Lead Compound for Drug Development this compound can serve as a lead compound for developing new drugs targeting neurological disorders. Preliminary studies suggest that compounds with similar structures exhibit activities such as anticonvulsant effects or modulation of neurotransmitter systems, indicating potential therapeutic applications in neurological disorders.
Material Science
- Unique Structural Properties Due to its unique structural properties, this compound has applications in material science.
Chemical Properties
- Molecular Formula The molecular formula for this compound is C12H14N2OS.
- Structural Features The structure consists of a pyrrolidine ring connected to a benzo[d]thiazole moiety through a methylene bridge.
- Reactions this compound may participate in various chemical reactions, which are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used for characterization. Spectroscopic data (e.g., infrared spectroscopy, NMR) provide insights into functional groups and molecular interactions, confirming the presence of hydroxyl, nitrogen, and sulfur functionalities.
Classification
- Heterocyclic Compound This compound can be classified under heterocyclic compounds, specifically as an alkaloid derivative due to its nitrogen-containing ring structure. It is further categorized as a pyrrolidine derivative because of the presence of the pyrrolidine ring.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are highly substituent-dependent. Below is a comparative analysis with key analogues:
Key Observations :
Computational and Docking Studies
Density Functional Theory (DFT) :
Studies on benzothiazole derivatives using hybrid functionals (e.g., B3LYP) highlight the role of exact exchange in predicting thermochemical properties. For instance, Becke’s work () demonstrates that inclusion of exact-exchange terms reduces errors in atomization energies (<2.4 kcal/mol), suggesting accurate electronic structure modeling for the target compound’s reactivity and stability .
Molecular Docking (Glide) : Glide docking (–5) has been used to evaluate benzothiazole derivatives’ binding modes. For example, compounds like 3r and 2a-g were docked into bacterial enzyme active sites (e.g., DNA gyrase), with Glide achieving <1 Å RMSD accuracy in pose prediction. The target compound’s pyrrolidin-3-ol group may form critical hydrogen bonds with catalytic residues, as seen in similar docked poses .
Biological Activity
3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2OS, with a molecular weight of 234.32 g/mol. The structure consists of a pyrrolidine ring linked to a benzo[d]thiazole moiety, which is significant for its biological properties.
Biological Activities
Research indicates that compounds containing thiazole and pyrrolidine structures exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that thiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, thiazole-linked compounds have been shown to inhibit the growth of cancer cells by interacting with key signaling pathways .
- Anticonvulsant Properties : Pyrrolidine derivatives have been evaluated for their anticonvulsant activities in animal models. A related compound demonstrated significant protection against seizures, highlighting the potential of pyrrolidine-containing structures in neurological disorders .
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that certain thiazole compounds exhibit activity against various pathogens, including bacteria and fungi .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 0.31 µM, indicating potent activity compared to standard drugs like doxorubicin .
- Anticonvulsant Effects : In a study assessing the anticonvulsant properties of thiazole-pyrrolidine analogues, one compound showed an effective dose (ED50) of 18.4 mg/kg in the PTZ seizure model, suggesting significant anticonvulsant potential .
- Antimicrobial Efficacy : Research on thiazole derivatives revealed that some compounds had minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, demonstrating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Thiazole Ring | Anticancer | Essential for cytotoxicity |
| Pyrrolidine Ring | Anticonvulsant | Enhances anticonvulsant activity |
| Substituents on Aromatic Ring | Antimicrobial | Electron-withdrawing groups enhance efficacy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with benzothiazole-containing reagents. For example, coupling a benzothiazole-2-ylmethyl halide with pyrrolidin-3-ol under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) . Key parameters include reaction temperature (80–100°C) and stoichiometric control to minimize byproducts like di-alkylated species.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Look for pyrrolidine ring protons (δ 2.3–4.4 ppm) and benzothiazole aromatic signals (δ 7.2–8.1 ppm). The hydroxyl group may appear as a broad singlet near δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12H14N2OS requires m/z 234.0828).
- X-ray Crystallography : Resolve stereochemistry and verify spatial arrangement of substituents, critical for chiral centers .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Target kinases or oxidoreductases, as benzothiazole derivatives often modulate these .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- Solubility Testing : Measure logP to guide formulation for in vitro studies (e.g., DMSO as a co-solvent) .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what are the implications of enantiomeric contamination?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis using enantiopure pyrrolidin-3-ol precursors .
- Implications : Enantiomers may exhibit divergent biological activities. For example, (3S)- and (3R)-configurations could differentially bind to targets like G-protein-coupled receptors . Contamination >5% may invalidate structure-activity relationship (SAR) conclusions.
Q. What strategies address low aqueous solubility in pharmacological studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups at the hydroxyl position to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-Solvent Systems : Optimize DMSO-water or ethanol-water mixtures while ensuring <0.1% solvent cytotoxicity .
Q. How can contradictory data in literature regarding this compound’s biological activity be resolved?
- Methodological Answer :
- Source Analysis : Verify compound purity (≥95% by HPLC) and stereochemistry, as impurities or racemic mixtures may skew results .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Mechanistic Profiling : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
